Intrinsic Bond Energy Difference Drives Predictable Regioselectivity
The intrinsic bond dissociation energies (BDE) of the C-Br and C-Cl bonds within 5-Bromo-2-chloropyridine dictate a clear and predictable reactivity hierarchy. This inherent electronic property ensures that the bromine atom is preferentially displaced over the chlorine atom under a wide range of nucleophilic aromatic substitution conditions .
| Evidence Dimension | Bond Dissociation Energy |
|---|---|
| Target Compound Data | C-Br: 276 kJ/mol; C-Cl: 338 kJ/mol |
| Comparator Or Baseline | N/A (Intrinsic molecular property comparison between two bonds) |
| Quantified Difference | Difference of 62 kJ/mol (18%) |
| Conditions | Bond dissociation energy values for pyridine derivatives . |
Why This Matters
The significant 62 kJ/mol difference in bond strength provides a robust, predictable, and energetically favored basis for achieving high chemoselectivity in synthetic transformations, making the compound's reactivity highly reliable.
